molecular formula C5H11NO6 B167656 Pentaerythritol mononitrate CAS No. 1607-00-7

Pentaerythritol mononitrate

Cat. No.: B167656
CAS No.: 1607-00-7
M. Wt: 181.14 g/mol
InChI Key: RHVYBZNTBGYKKV-UHFFFAOYSA-N
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Description

Pentaerythritol mononitrate (C5H9NO6) is a mononitrate ester derivative of pentaerythritol, a tetrahydric alcohol with a symmetrical structure. It is primarily recognized as a metabolite of pentaerythritol tetranitrate, a nitrovasodilator used to treat angina pectoris and ischemic conditions . Upon oral administration, pentaerythritol tetranitrate undergoes sequential denitration in vivo, yielding pentaerythritol trinitrate, dinitrate, mononitrate, and finally pentaerythritol . This compound exhibits unique pharmacokinetic properties, including resistance to enzymatic denitration in hepatic cytosol, which prolongs its presence in systemic circulation . Its pharmacological activity is attributed to nitric oxide (NO) release, which induces vasodilation via cyclic guanosine monophosphate (cGMP)-mediated smooth muscle relaxation .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO6/c7-1-5(2-8,3-9)4-12-6(10)11/h7-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVYBZNTBGYKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)CO[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166970
Record name Pentaerythritol mononitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607-00-7
Record name Pentaerythritol mononitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaerythritol mononitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAERYTHRITOL MONONITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/959217Q3I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Primary Decomposition Pathways of PETN

PETN undergoes thermal and mechanical decomposition via two dominant pathways:

  • O–NO₂ bond homolysis : A low-activation-energy pathway (Ea3537kcal mol1E_a\approx 35–37\,\text{kcal mol}^{-1}) that dominates initial decomposition, producing nitrogen dioxide (NO₂) radicals .

  • HONO elimination : A slower exothermic reaction that accelerates global decomposition by releasing heat, facilitating further bond cleavage .

Key intermediates observed during PETN decomposition :

IntermediateRole in ReactionDetection Method
NO₂Radical initiatorMolecular dynamics (ReaxFF)
HONOExothermic intermediateDFT calculations
CH₂OSecondary decomposition productMass spectrometry
N₂, CO₂, H₂OStable gaseous end productsChromatography

Thermal Decomposition Products

Under simulated hot-spot ignition (2000 K), PETN decomposes as follows :

  • Early stage (0–30 ps) : Dominated by NO₂ and HONO formation.

  • Thermal equilibrium (30–50 ps) : Small nitrogen species (NO₃, HNO₃) peak.

  • Thermal runaway (50–200 ps) : Rapid N₂ and CO₂ generation, with H₂O acting as a catalyst.

Mass Distribution of Products :

Product CategoryMass Fraction (%)Example Compounds
Small molecules (Mr < 75)78N₂, CO₂, H₂O, NO₂
Intermediates (Mr 75–225)21C₅H₈O₁₀N₃, C₅H₇O₁₀N₃
High-Mr compounds (Mr > 375)<1Uncharacterized clusters

Impact of Physical State on Reactivity

PETN’s decomposition kinetics vary with physical state:

  • Solid phase : Slower decomposition due to crystal lattice stability .

  • Liquid phase : Accelerated reaction rates, linked to increased molecular mobility and accessibility of reactive sites .

Thermal Stability Comparison :

ConditionDecomposition Rate (s⁻¹)Dominant Pathway
Solid (298 K)101710^{17}O–NO₂ homolysis
Melted (413 K)101810^{18}HONO elimination

Challenges in Intermediate Characterization

Over 200,000 reaction events occur during PETN decomposition, complicating intermediate identification :

  • Unresolved intermediates : Species with 75<Mr<22575<\text{Mr}<225 lack definitive structural assignments.

  • Computational limitations : Density functional theory (DFT) struggles to model rapid, concurrent reaction networks.

Comparison with Similar Compounds

Structural and Metabolic Comparison

Pentaerythritol mononitrate belongs to the organic nitrate class, sharing the nitrate ester (–O–NO2) functional group with compounds like nitroglycerin, isosorbide dinitrate, isosorbide mononitrate, and pentaerythritol tetranitrate. Key structural and metabolic differences are summarized below:

Table 1: Structural and Metabolic Properties
Compound Nitrate Groups Metabolic Pathway Enzymatic Susceptibility Key Metabolites
This compound 1 Glucuronidation ; resistant to denitration Low susceptibility to hepatic denitration Pentaerythritol
Pentaerythritol tetranitrate 4 Sequential denitration to mono-, di-, trinitrate Slow denitration in liver cytosol Trinitrate, dinitrate, mononitrate
Nitroglycerin 3 Rapid denitration via glutathione reductase High susceptibility to hepatic enzymes Dinitrate, mononitrate
Isosorbide mononitrate 1 Hepatic oxidation and conjugation Moderate susceptibility Isosorbide glucuronide
  • Metabolic Stability: this compound and its glucuronide conjugate resist enzymatic denitration, unlike its di- and trinitrate counterparts, which are sequentially degraded . This stability contributes to its prolonged detection in plasma and urine .
  • Bioactivation: Unlike nitroglycerin, which requires enzymatic bioactivation for NO release, this compound’s single nitrate group limits its NO-generating capacity compared to poly-nitrated analogs .

Pharmacokinetic and Pharmacodynamic Comparison

Table 2: Pharmacokinetic and Clinical Parameters
Compound Bioavailability Peak Plasma Concentration (Tmax) Half-Life (t1/2) Clinical Use Side Effects
This compound 60–88% excreted in urine 4–8 hours (as PETN metabolite) ~12 hours Metabolite contributing to sustained vasodilation Mild headache
Pentaerythritol tetranitrate 53% urinary excretion 4–8 hours 5–8 hours Prophylaxis of angina Headache, hypotension
Isosorbide mononitrate >90% 2–4 hours 4–6 hours Chronic angina management Headache, dizziness
Nitroglycerin <1% (sublingual) 1–3 minutes 2–3 minutes Acute angina relief Severe headache, tolerance
  • Drug Interactions: Co-administration of pentaerythritol tetranitrate with meprobamate and diphenhydramine increases this compound plasma levels six-fold, suggesting altered hepatic metabolism or absorption .
  • Vasodilatory Potency: Pentaerythritol tetranitrate exhibits the highest potency in vascular smooth muscle relaxation (EC50 = 0.1–1 µM), while this compound and isosorbide mononitrate are less potent (EC50 > 10 µM) .

Clinical and Therapeutic Implications

  • Endothelial Protection: Pentaerythritol tetranitrate and nitroglycerin prevent ischemia-reperfusion-induced endothelial dysfunction, whereas isosorbide mononitrate lacks this effect . This suggests this compound may contribute to vascular protection via downstream metabolites.
  • Side Effect Profile: Headache incidence correlates with nitrate dose and potency. In a crossover study, 240 mg/day pentaerythritol tetranitrate caused headaches in 70% of subjects, compared to 30% with 60 mg/day isosorbide mononitrate . This compound’s milder side effects align with its slower NO release kinetics.

Stability and Energetic Properties (Non-Pharmaceutical Context)

Mononitrates generally show lower friction and impact sensitivity compared to poly-nitrated derivatives .

Q & A

Q. What are the primary synthetic routes for producing pentaerythritol mononitrate (PEMN), and how are impurities minimized during synthesis?

PEMN is synthesized via partial nitration of pentaerythritol. A common strategy involves nitrating mono- or di-acetate intermediates followed by selective hydrolysis to isolate PEMN, as demonstrated in metriol mononitrate synthesis . Key challenges include controlling nitrate esterification selectivity and minimizing byproducts like di- or trinitrates. Advanced characterization techniques (FT-IR, DSC, PXRD) are critical to confirm crystallinity and purity . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to suppress side reactions.

Q. How is PEMN characterized in mixtures containing its higher nitrate esters (e.g., PETN)?

Liquid chromatography–mass spectrometry (LC-MS) with custom-synthesized standards is essential for resolving PEMN from pentaerythritol dinitrate (PEDiN) and trinitrate (PETriN) in degradation or synthetic mixtures. Peak-area ratios and ionization efficiency corrections are required for quantitative analysis due to variations in MS response factors . Structural confirmation via NMR and FT-IR can differentiate hydroxyl and nitrate functional groups .

Q. What role does PEMN play in the environmental degradation of PETN?

PEMN is a key intermediate in PETN degradation under abiotic conditions, such as iron-mediated reduction. Its transient presence in soil and water systems complicates forensic analysis, as PEMN may further degrade to non-nitrated pentaerythritol. Co-existing anions (e.g., nitrate, sulfate) do not significantly inhibit PEMN formation, but microbial activity can accelerate its breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictions in PEMN detection during post-explosion PETN analysis?

Discrepancies arise from PEMN's instability and lack of commercial standards. A validated approach involves:

  • Synthesizing PEMN in-house with purity confirmed via DSC and PXRD .
  • Using LC-MS/MS with isotopic labeling to track PEMN in complex matrices (e.g., soil, plasma) .
  • Statistical validation (e.g., Dunnett’s test) to distinguish PEMN peaks from background noise . Studies must report detection limits and cross-validate results with alternative methods (e.g., polarography) to address reproducibility concerns .

Q. What methodologies enable pharmacokinetic profiling of PEMN as a PETN metabolite?

PEMN’s quantification in biological samples requires:

  • Extraction with dichloromethane or methanol, followed by derivatization for GC-MS analysis .
  • Calibration against spiked matrices (e.g., human plasma) to account for matrix effects .
  • Monitoring isotopic tracers (e.g., 14C-labeled PETN) to trace PEMN formation and clearance in vivo . Challenges include PEMN’s low plasma concentrations and rapid metabolism, necessitating high-sensitivity detectors (e.g., triple quadrupole MS) .

Q. How do experimental conditions influence PEMN’s stability in energetic material formulations?

PEMN’s thermal and hydrolytic stability is pH- and temperature-dependent:

  • Accelerated aging studies (e.g., 70°C/75% RH) coupled with LC-MS identify degradation pathways .
  • Hydrolysis kinetics can be modeled using Arrhenius equations, with activation energies derived from DSC .
  • Competitive degradation mechanisms (e.g., ester cleavage vs. nitrate loss) are elucidated via 15N-labeled NMR .

Data Contradictions and Validation

Q. Why do discrepancies exist in reported PEMN degradation rates across studies?

Variations arise from differences in:

  • Analytical methods: LC-MS vs. TLC with Griess reagent yield conflicting sensitivity .
  • Environmental factors: Iron redox state and microbial consortia alter PEMN’s half-life in soil .
  • Sample preparation: Inadequate quenching of reactions during extraction may overestimate degradation rates . Standardized protocols for sample handling and inter-laboratory validation are critical to harmonize data .

Methodological Resources

  • Synthesis & Characterization : Use FT-IR (hydroxyl stretch at ~3400 cm⁻¹) and PXRD to confirm amorphous/crystalline phases .
  • Degradation Studies : Pair LC-MS with synthetic standards and kinetic modeling for pathway elucidation .
  • Pharmacokinetics : Employ isotope dilution assays and matrix-matched calibration for biological samples .

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